molecular formula C7H11F2NO B8299711 3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide

3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide

Cat. No.: B8299711
M. Wt: 163.16 g/mol
InChI Key: QUWXDKIQQMUMTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoro-N,N-dimethylcyclobutanecarboxamide is an organic compound with the molecular formula C7H11F2NO. It is a cyclobutane derivative featuring two fluorine atoms and a carboxamide group.

Properties

Molecular Formula

C7H11F2NO

Molecular Weight

163.16 g/mol

IUPAC Name

3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide

InChI

InChI=1S/C7H11F2NO/c1-10(2)6(11)5-3-7(8,9)4-5/h5H,3-4H2,1-2H3

InChI Key

QUWXDKIQQMUMTD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1CC(C1)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide typically involves the fluorination of a cyclobutane precursor. One common method includes the reaction of cyclobutanecarboxylic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting difluorocyclobutanecarboxylic acid is then converted to the corresponding carboxamide using reagents like dimethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-N,N-dimethylcyclobutanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt)

Major Products Formed

Scientific Research Applications

3,3-Difluoro-N,N-dimethylcyclobutanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets. Additionally, the compound’s unique structure allows it to interact with various pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluorocyclobutanecarboxylic acid
  • 3,3-Difluoro-N-methylcyclobutanecarboxamide
  • 3,3-Difluoro-N,N-diethylcyclobutanecarboxamide

Uniqueness

Compared to similar compounds, 3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide stands out due to its specific combination of fluorine atoms and dimethylcarboxamide group. This unique structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications .

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